molecular formula C11H24 B092655 3-Ethylnonane CAS No. 17302-11-3

3-Ethylnonane

Cat. No. B092655
CAS RN: 17302-11-3
M. Wt: 156.31 g/mol
InChI Key: FKJSIWPQZCKMIL-UHFFFAOYSA-N
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Description

3-Ethylnonane is a chemical compound with the molecular formula C11H24 . It is also known by other names such as Nonane, 3-ethyl .


Molecular Structure Analysis

The molecular structure of 3-Ethylnonane consists of 11 carbon atoms and 24 hydrogen atoms . The structure can be represented

Scientific Research Applications

  • Carcinogenicity of Alcoholic Beverages : A study at the International Agency for Research on Cancer assessed the carcinogenicity of alcoholic beverages and ethyl carbamate, a contaminant in fermented foods and beverages, highlighting the importance of understanding the health impacts of ethyl compounds in consumables (Baan et al., 2007).

  • Biodegradation of 1,2-Dibromoethane in Groundwater : Research explored enhancing the aerobic degradation of 1,2-Dibromoethane (EDB) in groundwater using ethane gas, suggesting the potential of ethyl compounds in environmental remediation strategies (Hatzinger et al., 2015).

  • Group 3 Metal Catalysts for Polymerization : This study focused on group 3 organometallic catalysts for polymerization of ethylene and α-olefins, indicating the role of ethyl groups in the development of polymeric materials (Gromada et al., 2004).

  • Properties of 3-Propyl-4-ethylsydnone : The physical properties of 3-propyl-4-ethylsydnone were examined, providing insight into the characteristics of ethyl-substituted compounds in various temperatures and conditions (Handa et al., 1997).

  • Catalysis of Reduction at Poly-3-methylthiophene Electrodes : This study explored the potential applications of poly-3-methylthiophene electrodes in reducing acetylene, which can shift the product ratio toward ethylene, indicating the significance of ethyl compounds in electrochemical processes (Mark et al., 2000).

  • Ethylene Signaling in Arabidopsis : Research on ethylene signaling in plants, particularly how ethylene influences plant growth and development, could provide insights into the biological roles of ethyl compounds (Li et al., 2015).

properties

IUPAC Name

3-ethylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSIWPQZCKMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938271
Record name 3-Ethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylnonane

CAS RN

17302-11-3
Record name Nonane, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
AD Sutton, JK Kim, R Wu, CB Hoyt, DB Kimball… - …, 2016 - Wiley Online Library
… to 3-ethylnonane and 6-ethylnonyl acetate. … were able to confirm conversion into 3-ethylnonane in 70 % yield by GCMS. … we have shown can be converted to 3-ethylnonane (Figure 3). It …
I Yoshida, Y Oono, H Kobayashi, K Ueno - Bulletin of the Chemical …, 1972 - journal.csj.jp
… as follows; bis-(heptane-2,4-dionato)copper(II), mp 172C; bis(nonane-4,6-dionato)copper(II), mp 162C; bis(5-ethylheptane-2,4-dionato)copper(II), mp 72C; bis(3-ethylnonane-4,6-…
Number of citations: 10 www.journal.csj.jp
H Ohtani, S Tsuge, T Usami - Macromolecules, 1984 - ACS Publications
… Although the peak resolution between 2-methyldecane (2M) and 3-ethylnonane (3E) in the Cu region was not sufficient with an ordinary glass capillary column, almost complete …
Number of citations: 43 pubs.acs.org
T Usami, Y Gotoh, S Takayama, H Ohtani… - Macromolecules, 1987 - ACS Publications
… On the other hand, 3-ethylnonane (3E) is considered difficult to form from paired and/or branched branches, but the observed intensities of 3E are higher than those calculated by …
Number of citations: 26 pubs.acs.org
YV Kissin - Journal of catalysis, 1996 - Elsevier
… Cracking of 3-ethylnonane over FSS-1 catalyst at 250 … Both studied 3-ethyl-branched alkanes, 3-ethyloctane and 3-ethylnonane, produced 1,6-heptadiene. 4. Linear alkanes appear to …
Number of citations: 79 www.sciencedirect.com
K Krückert, B Flachsbarth, S Schulz… - Journal of natural …, 2006 - ACS Publications
… The only diketones not fitting this scheme were 3-ethylnonane-2,4-dione (42) and its bishomologue 43, carrying the ethyl group between the two keto groups. The mass spectrum of 42 …
Number of citations: 16 pubs.acs.org
YV Kissin - Journal of Catalysis, 1990 - Elsevier
… same carbon atom numbers are compared (Table 4), the reactivity ratios usually remain approximately constant in the 250-350C range (two exceptions are ndecane and 3-ethylnonane)…
Number of citations: 38 www.sciencedirect.com
EM Steward, EW Pitzer - Journal of chromatographic science, 1988 - academic.oup.com
Complex hydrocarbon mixtures are analyzed by a gas chromatographic/mass spectrometric (GC/MS) method. Information from both a mass spectral library and a relative retention index …
Number of citations: 21 academic.oup.com
DJ McAdoo, CE Hudson, JC Traeger… - International journal of …, 1997 - Elsevier
The hypothesis that partners in ion-neutral complexes in the gas phase react with each other more readily when the smaller partner originates near the center of mass of the larger …
Number of citations: 1 www.sciencedirect.com
PC Hayes, EW Pitzer - 1981 - apps.dtic.mil
Kovats Indices are used as a tool to identify the major components of several aircraft jet fuels of the JP-4 type. Glass capillary gas chromatography in the temperature programmed mode …
Number of citations: 4 apps.dtic.mil

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